

In-Depth Technical Guide: Chlorosulfurous Acid, Ethyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorosulfurous acid, ethyl ester*

Cat. No.: *B058164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and property data for **Chlorosulfurous acid, ethyl ester** (CAS No. 6378-11-6). The information is compiled for professionals who may handle this compound in research and development settings.

Chemical Identity and Properties

Chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite, is a reactive chemical intermediate.^[1] Its primary utility is in organic synthesis, often leveraged for the introduction of the ethyl sulfite moiety or for subsequent chemical transformations.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Chlorosulfurous acid, ethyl ester**.

Property	Value	Source(s)
CAS Number	6378-11-6	PubChem[2]
Molecular Formula	C ₂ H ₅ ClO ₂ S	PubChem[2]
Molecular Weight	128.58 g/mol	PubChem[2]
Boiling Point	152.5 °C (at 101.3 kPa)	Benchchem[3]
50–53 °C (at 8.00 mmHg / 1.07 kPa)		Kirk-Othmer Encyclopedia[1]
43 °C (at 63 mbar / 6.3 kPa) (Distillation)		Radboud Repository[4]
Density	1.35 g/cm ³ (at 25 °C)	Benchchem[3]
Computed XLogP3-AA	1.2	PubChem[2]
Computed TPSA	45.5 Å ²	PubChem[2]
Computed H-Bond Acceptors	3	PubChem[2]
Computed H-Bond Donors	0	PubChem[2]

Qualitative Properties

- Appearance: Colorless liquid.[4]
- Odor: Penetrating odor.[1]
- Reactivity: Esters of halosulfurous acid are noted to be less stable to moisture than their halosulfuric acid counterparts.[1]

Hazard and Safety Information

While specific quantitative toxicity data (e.g., LC50, LD50) for **Chlorosulfurous acid, ethyl ester** is not readily available in the reviewed literature, its structural analogues and general chemical class suggest it should be handled as a hazardous substance. It is described as having a lacrimatory action.[1] The following sections outline the expected hazards and the standard experimental protocols used to determine them.

Experimental Protocols for Toxicity Assessment

The hazard classifications for chemicals are typically determined through standardized testing methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD).^{[5][6]} These guidelines are internationally accepted for assessing the potential effects of chemicals on human health and the environment.^[5]

2.1.1 Acute Inhalation Toxicity (OECD Test Guideline 403 & 436)

This type of study provides information on health hazards arising from short-term exposure to a substance via inhalation.^[7]

- Principle: The traditional method (TG 403) exposes groups of animals (commonly rats) to the test substance at several concentrations for a defined period (usually 4 hours).^{[7][8]} The Acute Toxic Class (ATC) method (TG 436) is a stepwise procedure using fixed concentrations to rank toxicity rather than calculating a precise LC50.^{[1][9]}
- Methodology:
 - Animal Selection: Healthy, young adult laboratory animals from common strains are used.
^[8] Females should be nulliparous and non-pregnant.^[8]
 - Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.^[8]
 - Exposure: The preferred exposure method is "nose-only" to ensure direct inhalation and prevent ingestion.^{[1][8]} The test atmosphere is generated and monitored to maintain a stable concentration.
 - Observation: Following exposure, animals are observed for at least 14 days.^[7] Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight changes.
 - Endpoint: The primary endpoint is mortality, which is used to calculate the LC50 value (the concentration estimated to be lethal to 50% of the test animals) or to classify the substance according to GHS categories.^{[1][9]}

2.1.2 Skin Corrosion/Irritation (OECD Test Guideline 431)

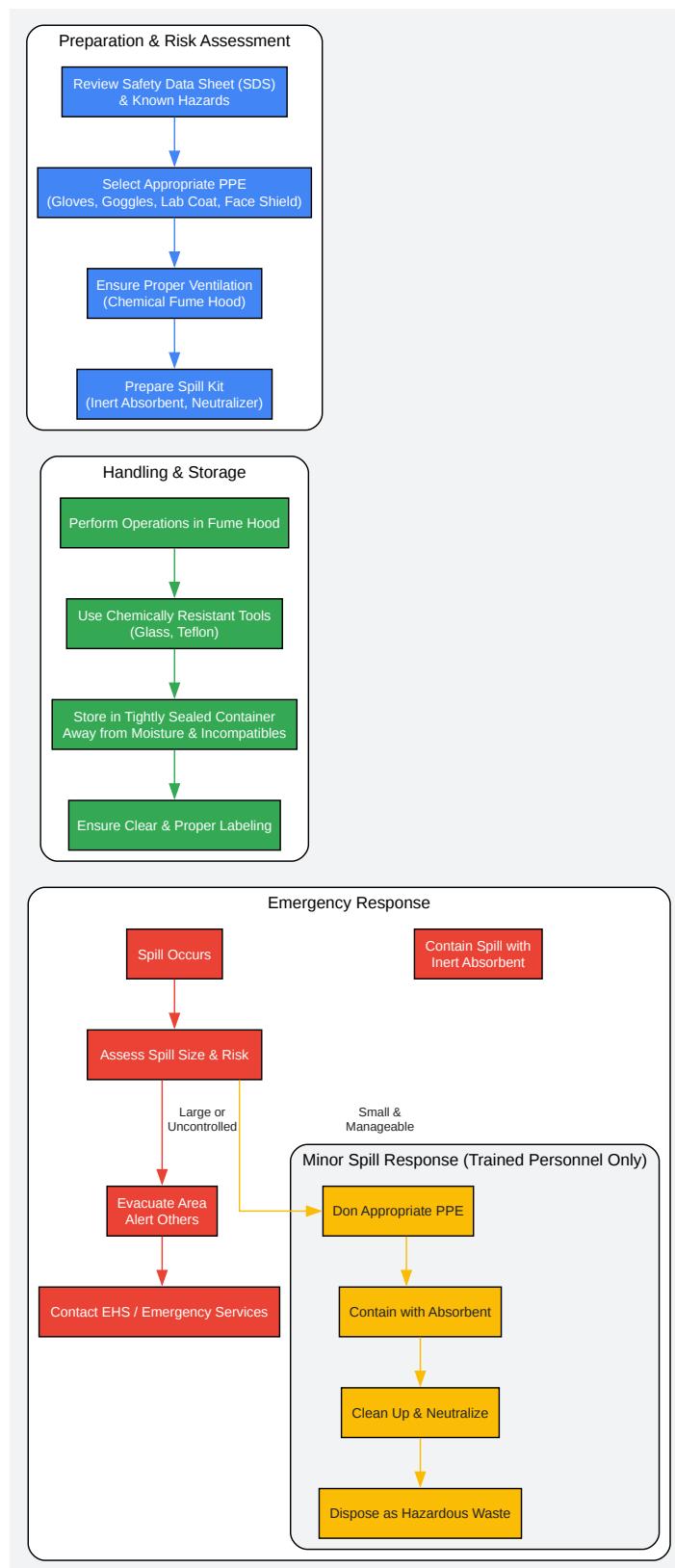
This in vitro test determines the potential of a substance to cause irreversible skin damage.[\[3\]](#) [\[10\]](#)

- Principle: The test uses a three-dimensional Reconstructed human Epidermis (RhE) model, which mimics the upper layers of human skin.[\[3\]](#)[\[11\]](#)[\[12\]](#) The principle is that corrosive substances can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Methodology:
 - Test System: A commercially available RhE tissue model is used.
 - Application: The test chemical is applied topically to the surface of the RhE tissue for defined exposure times (e.g., 3 minutes and 1 hour).[\[12\]](#)
 - Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay.[\[11\]](#) This involves the enzymatic conversion of the yellow MTT dye into a blue formazan product by viable cells, which is then measured spectrophotometrically.
 - Endpoint: A chemical is identified as corrosive if the cell viability falls below specific threshold levels (e.g., less than 50% viability after 3 minutes of exposure or less than 15% after 60 minutes).[\[11\]](#)[\[12\]](#)

2.1.3 Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or severe damage to the eye.

- Principle: A weight-of-the-evidence approach is strongly recommended, using existing data and in vitro methods first to minimize animal testing. If an in vivo test is necessary, the test substance is applied to the eye of a test animal (typically an albino rabbit) and the effects are observed and scored.
- Methodology:


- Animal Selection: Healthy young adult albino rabbits are used, with one eye serving as the untreated control.
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The use of topical anesthetics and systemic analgesics is recommended to avoid animal pain and distress.
- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. If effects persist, observations may continue for up to 21 days.
- Endpoint: Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The scores are used to classify the substance based on the severity and reversibility of the effects.

Handling, Storage, and Emergency Procedures

Given its reactive nature, stringent safety protocols must be followed when handling **Chlorosulfurous acid, ethyl ester**.

Safe Handling & Emergency Response Workflow

The following diagram outlines the logical workflow for safely managing **Chlorosulfurous acid, ethyl ester**, from initial risk assessment to emergency response.

[Click to download full resolution via product page](#)

Safe Handling and Emergency Response Workflow.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Wear a lab coat or chemical-resistant apron.
- Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Storage

- Store in a cool, dry, well-ventilated area.
- Keep containers tightly closed to prevent contact with moisture, with which it can react.
- Store away from incompatible materials such as strong bases, oxidizing agents, and water.

Spill Response

- Minor Spill: For a small, manageable spill by trained personnel, ensure proper PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.
- Major Spill: If the spill is large, uncontrolled, or occurs outside of a ventilated area, evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) office or local emergency services immediately. Prevent entry into the area and ensure it is properly ventilated from a safe distance if possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. Chlorosulfurous acid, ethyl ester | 6378-11-6 | Benchchem [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cas 10025-87-3,Phosphorus oxychloride | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Cas 7719-09-7,Thionyl chloride | lookchem [lookchem.com]
- 11. CAS No.623-33-6,Glycine ethyl ester hydrochloride Suppliers,MSDS download [lookchem.com]
- 12. uni-giessen.de [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Chlorosulfurous Acid, Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058164#chlorosulfurous-acid-ethyl-ester-msds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com